molecular formula C18H26N2O2 B2863608 N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide CAS No. 941911-02-0

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide

Cat. No. B2863608
CAS RN: 941911-02-0
M. Wt: 302.418
InChI Key: VQAQLCYTETXWEG-UHFFFAOYSA-N
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Description

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pivalamide, also known as IQPB1, is a chemical compound that has been of interest to the scientific community due to its potential applications in research.

Scientific Research Applications

Catalyst-Controlled Synthesis

The study by Niu et al. (2018) presents a facile synthetic method for accessing 4-amino-isoquinolin-1(2H)-one and oxazole derivatives. This synthesis involves the reaction of N-(pivaloyloxy)-amides with ynamides, producing 4-amino-isoquinolin-1(2H)-ones in good yields through C–H bond functionalization in the presence of a Cp*Rh(III) catalyst. Oxazole derivatives are obtained using Sc(OTf)3 as the catalyst from the same reaction. This protocol is noted for its good functional group tolerance and excellent regioselectivity (Niu, Liu, Wei, & Shi, 2018).

Generation of Cation Radical

Narasaka et al. (1993) discuss the generation of a reactive species, the hydroisoquinolin-1-yl cation, from 2-pivaloyl-1-tributylstannyl-1,2,3,4-tetrahydroisoquinoline through oxidation with metallic oxidants. This intermediate engages with various carbon nucleophiles to yield addition products, indicating a pathway for diverse synthetic applications (Narasaka, Kohno, & Shimada, 1993).

Cobalt-Catalyzed Cyclization

Manoharan and Jeganmohan (2018) describe a cobalt-catalyzed cyclization of benzamides with alkynes to produce isoquinolone derivatives. The process involves an 8-aminoquinoline ligand and evolves hydrogen, showcasing a novel pathway for isoquinolone synthesis with potential implications in medicinal chemistry (Manoharan & Jeganmohan, 2018).

Synthetic Method and Spectral Characterization

Zaki et al. (2017) report on the synthesis and spectral characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives. The paper provides insight into the nucleophilic substitution reactions leading to the formation of these compounds and their potential for pharmacological activity investigation (Zaki, Radwan, & El-Dean, 2017).

properties

IUPAC Name

2,2-dimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-12(2)11-20-15-8-7-14(19-17(22)18(3,4)5)10-13(15)6-9-16(20)21/h7-8,10,12H,6,9,11H2,1-5H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQAQLCYTETXWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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